molecular formula C10H12N4O3 B2766331 Methyl 2-(methoxymethyl)-7-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate CAS No. 1211484-10-4

Methyl 2-(methoxymethyl)-7-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No. B2766331
M. Wt: 236.231
InChI Key: DDYDNTJPCBRQHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl 2-(methoxymethyl)-7-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate” is a compound that belongs to the class of [1,2,4]triazolo[1,5-a]pyrimidines . This class of compounds has been proven to have antiviral, anticancer, antioxidant, and antimicrobial activity . They have been studied for their neuroprotective and anti-inflammatory activity on human microglia and neuronal cell models .


Synthesis Analysis

A series of novel triazole-pyrimidine-based compounds, including “Methyl 2-(methoxymethyl)-7-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate”, were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .


Molecular Structure Analysis

The molecular structure of this compound was proven using NMR spectroscopy and HPLC-MS spectrometry . The structure is also available as a 2d Mol file or as a computed 3d SD file .


Chemical Reactions Analysis

The chemical reactions of this compound involve the chemisorption of inhibitor molecules on the metal surface accompanied by the formation of self-organizing protective layers as a result of the complex formation process with participation of endocyclic NH-protons of the dihydropyrimidine cycle .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound were characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .

Scientific Research Applications

Chemical Synthesis and Structural Analysis

Alkyl Rearrangement in Triazolopyrimidines : Research by Makisumi and Kanō (1963) explored the alkyl rearrangement of 5-Methyl-7-methoxy-s-triazolo [1, 5-a] pyrimidines, uncovering the ability of the alkyl group in these derivatives to undergo rearrangement to ring nitrogen positions. This study provides foundational knowledge for understanding the reactivity and potential transformations of triazolopyrimidine derivatives (Makisumi & Kanō, 1963).

Synthesis and Structures : Shikhaliev et al. (2008) demonstrated the regioselective synthesis of 2-R-7-methyl[1,2,4]triazolo[2,3-a]-pyrimidines, highlighting the efficiency and selectivity achievable in synthesizing complex triazolopyrimidine structures. This insight is valuable for developing synthetic pathways for related compounds (Shikhaliev et al., 2008).

Rearrangement and Isomerization Studies

Thiazolo[3,2-a]pyrimidine Rearrangement : Lashmanova et al. (2019) discussed the preparation of triazolo[4,3-a]pyrimidines through the reduction of thiazolopyrimidinones, shedding light on the mechanisms of rearrangement. Understanding these mechanisms can aid in the design of new triazolopyrimidine derivatives with desired properties (Lashmanova et al., 2019).

Ring-Chain Isomerism : Pryadeina et al. (2008) explored the cyclisation and subsequent ring-chain isomerisation of ethyl 7-polyfluoroalkyl-7-hydroxy-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylates. These findings are critical for understanding the dynamic behavior of triazolopyrimidines in different environments (Pryadeina et al., 2008).

Applications in Heterocyclic Chemistry

Novel Synthetic Routes : Sweidan et al. (2020) and Massari et al. (2017) provided examples of selective cyclization and efficient synthesis methods for creating [1,2,4]triazolo[1,5-a]pyrimidine derivatives with potential applications in medicinal chemistry and material science (Sweidan et al., 2020; Massari et al., 2017).

Transformation and Isomerization : Danagulyan et al. (2011, 2006) reported on the recyclization and novel rearrangement of pyrimidine rings in [1,2,4]triazolo[1,5-a]pyrimidine derivatives, expanding the toolbox for heterocyclic chemists working with these frameworks (Danagulyan et al., 2011; Danagulyan et al., 2006).

properties

IUPAC Name

methyl 2-(methoxymethyl)-7-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4O3/c1-6-7(9(15)17-3)4-11-10-12-8(5-16-2)13-14(6)10/h4H,5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDYDNTJPCBRQHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NC2=NC(=NN12)COC)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(methoxymethyl)-7-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.